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Dihydrorobinetin
Overview
Description
Dihydrorobinetin is a flavonoid compound predominantly found in the heartwood of the black locust tree (Robinia pseudoacacia). This compound is known for its significant biological activities and is one of the major phenolic constituents of black locust wood
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrorobinetin can be extracted from the heartwood of black locust using various methods. The most efficient extraction method involves the use of a Soxhlet apparatus with aqueous acetone as the solvent. This method allows for the recovery of more than ninety percent of the extractives in less than four hours . Other methods include maceration with stirring and ultrasonic extraction, although these methods yield smaller amounts of extractives .
Industrial Production Methods: For industrial-scale production, this compound is purified using centrifugal partition chromatography. This method involves optimizing various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio to obtain an efficient, safe, and low-cost extraction. The purified this compound can achieve a purity of over ninety-five percent .
Chemical Reactions Analysis
Types of Reactions: Dihydrorobinetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.
Scientific Research Applications
Antioxidant Properties
Dihydrorobinetin exhibits significant antioxidant activity, making it a promising candidate for use in health supplements and functional foods. A study demonstrated that this compound effectively scavenged free radicals, which are implicated in various chronic diseases and aging processes .
Table 1: Antioxidant Activity of this compound
Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses . This makes this compound a potential therapeutic agent for conditions characterized by chronic inflammation.
Case Study: Inhibition of Pro-inflammatory Cytokines
- Objective : To assess the anti-inflammatory effects of this compound.
- Method : In vitro cell culture experiments.
- Results : Significant reduction in cytokine levels was observed, suggesting its application in treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens, including bacteria responsible for dental plaque and periodontal diseases. A study evaluated its effectiveness against Streptococcus mutans and Porphyromonas gingivalis, showing substantial growth inhibition .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Inhibition Percentage | Concentration (mg/mL) |
---|---|---|
S. mutans | 73% at 1.8 mg/mL | 1.8 |
P. gingivalis | 100% at 1.8 mg/mL | 1.8 |
Skin Health Applications
This compound is being explored for its potential in dermatological applications, particularly in anti-aging formulations. Its ability to suppress oxidative stress markers contributes to skin protection and rejuvenation .
Case Study: Anti-aging Effects
- Objective : To evaluate the efficacy of this compound in skin care.
- Method : Application in topical formulations.
- Results : Users reported improved skin texture and reduced signs of aging.
Mechanism of Action
The mechanism of action of dihydrorobinetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. This activity is mediated by the compound’s ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species. Additionally, this compound can modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Dihydrorobinetin is often compared with other flavonoids such as robinetin, which is also found in black locust heartwood. Both compounds share similar chemical structures and biological activities, but this compound is more abundant in the heartwood and has been shown to have higher natural durability . Other similar compounds include quercetin and kaempferol, which are also flavonoids with antioxidant and anti-inflammatory properties. this compound’s unique structure and higher abundance in black locust heartwood make it a more attractive candidate for various applications .
Biological Activity
Dihydrorobinetin (DHRob) is a flavonoid compound primarily derived from the heartwood of Robinia pseudoacacia (black locust). This article explores the biological activities associated with DHRob, including its antioxidant, anti-inflammatory, and potential therapeutic properties.
This compound has the chemical formula and is classified under flavonoids, which are known for their diverse biological activities. Its structure allows it to interact with various biological molecules, contributing to its pharmacological effects.
Antioxidant Activity
Radical Scavenging Activity
this compound exhibits significant antioxidant properties. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that DHRob effectively reduced DPPH radical levels, demonstrating its potential as a natural antioxidant. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was measured, showcasing its efficacy compared to other antioxidants.
Compound | IC50 (mg/L) |
---|---|
This compound | 50 |
Ascorbic Acid | 30 |
Quercetin | 45 |
Enzyme Inhibition
Tyrosinase Inhibition
this compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin-whitening products and treatments for hyperpigmentation disorders. DHRob demonstrated a competitive inhibition profile against tyrosinase with an IC50 value of 25 mg/L.
α-Amylase and α-Glucosidase Inhibition
Additionally, DHRob showed inhibitory activity against α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. This suggests that DHRob may have potential in managing diabetes by reducing glucose absorption.
Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In vitro studies demonstrated that DHRob significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). This anti-inflammatory activity positions DHRob as a candidate for developing treatments for inflammatory diseases.
Purification and Extraction Techniques
The extraction of this compound from Robinia pseudoacacia has been optimized through various methods including:
Properties
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918435 | |
Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-33-6, 93432-80-5 | |
Record name | Dihydrorobinetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093432805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.